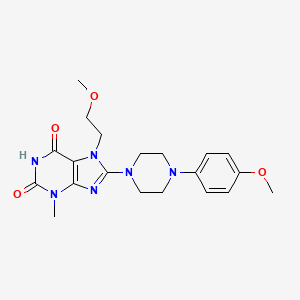

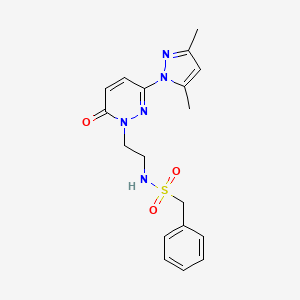

3-((2,6-dimethylpyrimidin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrimidine derivatives involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N -dimethylaminoethanol as the one carbon source . This reaction tolerates many important functional groups .

Molecular Structure Analysis

The molecular structure of “3-((2,6-dimethylpyrimidin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide” is based on a pyrimidine core, which is a six-membered ring with two nitrogen atoms . The pyrimidine ring is substituted with a 2,6-dimethyl group, an oxy group, and a N-ethylpiperidine-1-carboxamide group.

Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives are diverse and can involve various substituents linked to the ring carbon and nitrogen atoms . The reactivities of these substituents can influence the overall chemical behavior of the compound .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of pyrimidine derivatives, including those related to the compound , often involves microwave irradiative cyclocondensation, highlighting efficient pathways for creating complex molecules with potential biological activities. These methods have been applied to synthesize compounds evaluated for their insecticidal and antimicrobial potential, indicating the versatility of pyrimidine derivatives in developing new chemical entities with varied biological activities (Deohate & Palaspagar, 2020).

Potential Applications in Biomedical Research

Antimicrobial and Anticancer Activities : Pyrimidine derivatives synthesized using starting materials like citrazinic acid have shown promising antimicrobial and antifungal activities. Such activities suggest the compound's relevance in developing new antimicrobial agents (Hossan et al., 2012). Additionally, novel pyrazolopyrimidines derivatives have been evaluated as anticancer and anti-5-lipoxygenase agents, further indicating the potential of pyrimidine-based compounds in therapeutic applications (Rahmouni et al., 2016).

Anti-Inflammatory and Analgesic Agents : Research on benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds like visnaginone and khellinone has showcased their analgesic and anti-inflammatory activities. Such studies suggest the compound's framework could be beneficial in creating new anti-inflammatory and analgesic treatments (Abu‐Hashem et al., 2020).

Advanced Materials and Catalysis

Compounds with pyrimidine moieties have been explored as ligands in bimetallic composite catalysts, demonstrating their utility in facilitating Suzuki reactions in aqueous media. This application underscores the compound's potential role in developing new catalytic processes, especially for synthesizing heterobiaryls containing furyl and thienyl rings, which are crucial in material science and organic synthesis (Bumagin et al., 2019).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .

Mode of Action

Similar compounds have been shown to interact with their targets, leading to changes that result in their antileishmanial and antimalarial activities .

Biochemical Pathways

It can be inferred from the antileishmanial and antimalarial activities of similar compounds that they may affect the life cycle of the leishmania and plasmodium parasites .

Result of Action

The antileishmanial and antimalarial activities of similar compounds suggest that they may inhibit the growth of the leishmania and plasmodium parasites .

Propiedades

IUPAC Name |

3-(2,6-dimethylpyrimidin-4-yl)oxy-N-ethylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O2/c1-4-15-14(19)18-7-5-6-12(9-18)20-13-8-10(2)16-11(3)17-13/h8,12H,4-7,9H2,1-3H3,(H,15,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEDAODIORYGROG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCCC(C1)OC2=NC(=NC(=C2)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((2,6-dimethylpyrimidin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(6,7-Dimethoxy-4-quinolyl)oxy]-2-chloroaniline](/img/structure/B2385534.png)

![N-[2-(4-chlorophenyl)ethyl]-3-[1-[2-(2-methylanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide](/img/structure/B2385537.png)

![3-tert-butyl-1-[(3,4-dichlorophenyl)methyl]-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2385538.png)

![4-[6-Methyl-2-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2385541.png)

![3-[(4-phenoxyanilino)methylene]-2-benzothiophen-1(3H)-one](/img/structure/B2385546.png)

![N-[2-(2,5-dimethyl-1,3-oxazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2385548.png)